1,3-dimethyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-5-3-7(2)6-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFNICATWBCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308672 | |
| Record name | 1,3-dimethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-76-0 | |
| Record name | NSC207094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dimethyl 1h 1,2,4 Triazole and Its Derivatives
Direct Synthetic Routes to 1,3-dimethyl-1H-1,2,4-triazole
Direct synthesis aims to construct the final this compound molecule from acyclic precursors or through the specific modification of a pre-formed triazole ring.
The formation of the 1,2,4-triazole (B32235) ring through the cyclization of linear precursors is a fundamental synthetic strategy. To obtain the 1,3-dimethyl substitution pattern, the starting materials must contain the necessary methyl groups positioned for the desired connectivity. A plausible route can be inferred from the synthesis of related derivatives. For instance, the synthesis of 5-Chloromethyl-1,3-dimethyl-1H- organic-chemistry.orgchemicalbook.comnih.govtriazole proceeds from Ethanimidic acid, N-(2-chloroacetyl)-, 2-methylhydrazide. chemicalbook.com This suggests a general strategy where an N-methylated hydrazide or a related nitrogenous precursor reacts with an acetic acid derivative (like an imidate or amidine) to form the triazole ring with the required C3-methyl and N1-methyl groups.
Common cyclization strategies that can be adapted for this purpose include:
Reaction of Amidrazones with Carbonyl Compounds: The oxidative cyclization of amidrazones with aldehydes can yield 3,4,5-trisubstituted 1,2,4-triazoles.
From Hydrazides and Amides: Microwave-induced cyclodehydration of secondary amides and hydrazides provides a one-pot synthesis of trisubstituted 1,2,4-triazoles. organic-chemistry.org
Another synthetic avenue involves the chemical transformation of other five-membered heterocyclic rings into the 1,2,4-triazole system. These methods often involve ring-opening followed by intramolecular cyclization. A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been demonstrated via the ring opening of arylidene thiazolone with aryl or alkyl hydrazine (B178648). While these methods are powerful for generating diverse 1,2,4-triazole scaffolds, their specific application to produce the 1,3-dimethyl derivative is not explicitly detailed in the available literature.
Achieving the this compound isomer via methylation of a 3-methyl-1H-1,2,4-triazole precursor is complicated by regioselectivity challenges. The triazole ring has multiple nucleophilic nitrogen atoms, and direct alkylation often yields a mixture of isomers. For example, methylation of 3-methyl-1H-1,2,4-triazole can produce the N1, N2, or N4-methylated products, with the kinetic product often being the 4-methyl isomer, 3,4-dimethyl-4H-1,2,4-triazole. nih.govnih.gov The separation of these isomers can be difficult. dtic.mil
A more controlled and regioselective strategy involves the thermal rearrangement of the kinetically favored 4-methyl isomer to the thermodynamically more stable 1-methyl isomer. nih.govresearchgate.net Studies on 3,5-diaryl-4-methyl-4H-1,2,4-triazoles show they rearrange upon heating to yield a mixture of the two possible 1-methyl regioisomers. nih.gov This rearrangement is believed to occur through consecutive nucleophilic displacement steps and demonstrates regioselectivity comparable to that of direct alkylation but can be driven towards the more stable product under thermal conditions. nih.govscispace.com
Table 1: Comparison of Regioselectivity in Methylation vs. Thermal Rearrangement for Diaryl-1,2,4-Triazoles Data adapted from a study on 3-aryl-5-phenyl-1,2,4-triazoles, analogous to the dimethyl system. nih.gov
| Precursor (Ar-Ph-Triazole) | Method | Product Ratio (1-Me-3-Ar-5-Ph : 1-Me-5-Ar-3-Ph) |
| 3-(p-MeO-Ph)-5-Ph-1H-triazole | Direct Methylation (CH₃I, NaH) | 59 : 41 |
| 4-Me-3-(p-MeO-Ph)-5-Ph-4H-triazole | Thermal Rearrangement | 60 : 40 |
| 3-(p-Cl-Ph)-5-Ph-1H-triazole | Direct Methylation (CH₃I, NaH) | 39 : 61 |
| 4-Me-3-(p-Cl-Ph)-5-Ph-4H-triazole | Thermal Rearrangement | 40 : 60 |
This table shows that thermal rearrangement provides a similar regiochemical outcome to direct alkylation but offers a pathway to isomerize a pure, but incorrect, kinetic product into the desired thermodynamic one.
Transformations from Precursor Heterocycles
Strategies for Constructing Substituted 1,2,4-Triazole Scaffolds Analogous to this compound
The construction of substituted 1,2,4-triazoles is a major focus of synthetic chemistry. These methods often employ metal catalysts to control reactivity and selectivity, providing access to a wide array of analogs.
A variety of metal-catalyzed reactions are used to synthesize substituted 1,2,4-triazoles. These methods offer high efficiency and functional group tolerance. For example, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts can produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the metal used; silver(I) catalysis favors the 1,3-disubstituted products, while copper(II) catalysis yields the 1,5-disubstituted isomers. isres.org
Copper catalysis is particularly prominent in the synthesis of 1,2,4-triazole scaffolds. These reactions often proceed through cycloaddition or oxidative C-H functionalization pathways.
Key copper-catalyzed methods include:
From Amidines: An efficient synthesis of 1,3-disubstituted 1,2,4-triazoles uses a copper catalyst with O₂ as a green oxidant to react amidines with partners like DMF. organic-chemistry.orgisres.org This approach relies on the oxidative functionalization of C(sp³)-H bonds.
From Nitriles: A one-pot reaction combines two different nitriles with hydroxylamine (B1172632) hydrochloride using a copper acetate (B1210297) catalyst to form unsymmetrically 3,5-disubstituted 1,2,4-triazoles. researchgate.net The reaction involves the initial formation of an amidoxime, which then undergoes a copper-catalyzed reaction with the second nitrile followed by cyclization. researchgate.net
[3+2] Annulation: Copper enables the three-component [3+2] annulation of nitriles, 2-diazoacetonitriles, and aryldiazonium salts to regioselectively produce functionalized 1,2,4-triazoles. isres.org
Table 2: Selected Copper-Catalyzed Syntheses of Substituted 1,2,4-Triazole Analogs
| Starting Materials | Copper Catalyst | Base/Oxidant | Substitution Pattern | Ref. |
| Amidines, DMF | Cu(OAc)₂ | K₃PO₄, O₂ | 1,3-Disubstituted | organic-chemistry.orgisres.org |
| Nitrile 1, Nitrile 2, Hydroxylamine | Cu(OAc)₂ | Cs₂CO₃ | 3,5-Disubstituted | researchgate.net |
| Nitriles, Aryldiazonium salts, 2-Diazoacetonitriles | Not specified | Not specified | 1-Aryl-5-cyano-substituted | isres.org |
These copper-catalyzed methods provide robust and versatile platforms for creating a diverse library of 1,2,4-triazole derivatives analogous to this compound.
Metal-Catalyzed Approaches
Silver-Catalyzed Methods
Silver-catalyzed reactions, particularly azide-alkyne cycloadditions (AgAAC), represent a valuable tool in the synthesis of triazole derivatives. While copper-catalyzed reactions are more common, silver catalysis offers an alternative pathway that can be advantageous in certain contexts. Current time information in Bangalore, IN. Silver(I) salts can effectively catalyze the [3+2] cycloaddition of isocyanides with diazonium salts, leading to the regioselective formation of 1,3-disubstituted 1,2,4-triazoles in high yields. isres.org This method provides a facile route to the 1,2,4-triazole scaffold with broad substrate scope and excellent functional group compatibility. organic-chemistry.org
Research has shown that various silver salts, including AgOAc, Ag2O, AgNO3, Ag2CO3, AgI, and AgCl, can be employed as catalysts. Current time information in Bangalore, IN. In some cases, AgCl has been identified as producing the highest yields. Current time information in Bangalore, IN. The reaction often proceeds efficiently in a suitable solvent like THF in the presence of a base such as triethylamine. Current time information in Bangalore, IN.
A notable application of silver catalysis is in the cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes, which results in the formation of complex fused triazole systems. researchgate.net This highlights the utility of silver catalysts in facilitating intricate molecular constructions.
Table 1: Examples of Silver-Catalyzed Synthesis of Triazole Derivatives
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| Ag(I) | Isocyanides, Diazonium Salts | Not Specified | Mild | High | isres.org |
| AgCl | Azides, Alkynes | THF | 60°C, Triethylamine | up to 87% | Current time information in Bangalore, IN. |
| AgNO3 | Amino-NH-1,2,3-triazoles, 2-Alkynylbenzaldehydes | Not Specified | Not Specified | Good to Excellent | researchgate.net |
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the formation of triazole rings. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful method for the direct arylation of pre-formed triazole rings, allowing for the introduction of various substituents. organic-chemistry.org
One-pot syntheses of 4-aryl-1H-1,2,3-triazoles have been achieved from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide (B81097) using a palladium catalyst system, such as Pd2(dba)3 with a Xantphos ligand. google.com While this example leads to a 1,2,3-triazole, the principles of palladium-catalyzed C-N bond formation are relevant to the synthesis of 1,2,4-triazoles as well.
Furthermore, palladium-catalyzed intramolecular C-H activation has been utilized to construct fused-1,2,3-triazole quinolines and dihydroquinolines, demonstrating the versatility of this approach in creating complex heterocyclic systems. researchgate.net The synthesis of 1,2,3-triazoles has also been accomplished through a palladium/copper bimetallic system via a three-component cycloaddition. frontiersin.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of Triazole Derivatives
| Catalyst System | Reaction Type | Substrates | Solvent | Yield (%) | Reference |
| Pd(OAc)2/PCy3 | Direct Arylation | 1,2,3-Triazoles, Aryl Halides | Toluene | 78-94% | researchgate.net |
| Pd2(dba)3/Xantphos | One-Pot Cycloaddition | anti-3-Aryl-2,3-dibromopropanoic Acids, Sodium Azide | DMF | 58-71% | google.com |
| Pd/Cu | Three-Component Cycloaddition | Alkynes, Allyl Methyl Carbonate, TMSN3 | Ethyl Acetate | 56-75% | frontiersin.orgnih.gov |
Multi-Component Annulation Reactions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.
A three-component reaction involving 1,3-diones, β-nitrostyrenes, and hydrazones, promoted by a base, provides a metal-free route to hybrid molecules containing a 1,2,4-triazole ring. researchgate.net Another example is the one-pot, three-component synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines from thiourea, dimethyl sulfate (B86663), and hydrazides in water. scispace.com
Furthermore, a facile and efficient one-pot, four-component procedure for the synthesis of polyfunctional 1,2,4-triazoles has been reported using KHSO4 as an acidic catalyst under ultrasonic irradiation. chemicalbook.com A patent also describes a multi-step synthesis that can be considered a sequence of reactions leading to a substituted 1,2,4-triazole. google.com
Table 4: Examples of Multi-Component Synthesis of 1,2,4-Triazole Derivatives
| Number of Components | Key Reactants | Catalyst/Promoter | Product Type | Reference |
| Three | 1,3-Diones, β-Nitrostyrenes, Hydrazones | Sodium Carbonate | Hybrid 1,2,4-triazoles | researchgate.net |
| Three | Thiourea, Dimethyl Sulfate, Hydrazides | None (in water) | 3(5)-Substituted 1,2,4-triazol-5(3)-amines | scispace.com |
| Four | Not specified | KHSO4 | Polyfunctional 1,2,4-triazoles | chemicalbook.com |
| Multi-step | 1,2,4-Triazole, Chloromethane, etc. | Various | 1-Methyl-1H-1,2,4-triazole-3-methyl formate | google.com |
Environmentally Benign Synthetic Techniques (Green Chemistry)
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 1,2,4-triazoles has led to the development of cleaner and more efficient methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdtic.mil The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org
Several studies have reported the microwave-assisted synthesis of various 1,2,4-triazole derivatives. For instance, novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety have been synthesized in multi-step reactions under microwave-assisted conditions. This method often results in higher yields and significantly reduced reaction times compared to conventional heating. Another report describes the efficient microwave-assisted synthesis of 1,2,4-triazole-based peptidomimetics.
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Synthesis of 1,2,4-triazole-3,5-diamine derivatives | 4-5 hours, 75-90% | 5-10 minutes, 89-95% | |
| Cyclization to form 1,2,4-triazole ring | Longer reaction times | 15 minutes (at 90°C) | |
| Synthesis of substituted 1,2,4-triazoles from hydrazines and formamide | Not specified | Shorter reaction times | organic-chemistry.org |
Ultrasound-Mediated Processes
Ultrasound irradiation is another green chemistry technique that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method has been successfully employed for the synthesis of 1,2,4-triazole derivatives, often leading to shorter reaction times and higher yields. frontiersin.org
A one-pot, four-component synthesis of polyfunctional 1,2,4-triazoles has been achieved in good to excellent yields with short reaction times (10–25 minutes) under ultrasonic irradiation. chemicalbook.com The ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-3-acetamide derivatives has also been reported, demonstrating greater efficiency in terms of yield and reaction time compared to conventional methods. frontiersin.org Furthermore, the use of ultrasound has been shown to be effective in the synthesis of various heterocyclic molecules fused with a triazole scaffold.
Table 6: Efficiency of Ultrasound-Mediated Synthesis of 1,2,4-Triazole Derivatives
| Reaction Type | Reaction Time | Yield (%) | Key Advantage | Reference |
| One-pot, four-component synthesis | 10–25 min | 70–96% | Highly efficient, short reaction times | chemicalbook.com |
| N-substituted 1,2,4-triazole-3-acetamides | 39–80 min | 65–80% | More efficient than conventional methods | frontiersin.org |
| Fused triazole heterocycles | Shorter than conventional | Higher purity | Eco-friendly, easier work-up |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The quest for more efficient and selective methods for synthesizing 1,2,4-triazole derivatives has led to significant advancements in optimizing reaction conditions. Key strategies focus on the use of alternative energy sources, novel catalytic systems, and refined reaction parameters to maximize product yield and purity while minimizing reaction times and by-product formation.
One prominent optimization technique is the use of microwave irradiation. rjptonline.org This method often leads to a dramatic reduction in reaction times and an improvement in product yields compared to conventional heating methods. rjptonline.org For instance, the synthesis of certain 1,2,4-triazole derivatives via the reaction of 1,2,4-triazole-3-thiol with various substituted benzaldehydes showed improved yields of 64-84% under microwave conditions, accomplished in just 5-10 minutes. rjptonline.org
The choice of catalyst and reaction system is also paramount. Copper-catalyzed systems, often using air or oxygen as a green oxidant, have proven effective for the synthesis of 1,2,4-triazoles through oxidative coupling reactions. organic-chemistry.orgnih.gov These methods are advantageous due to the low cost and ready availability of the copper catalysts. organic-chemistry.org Researchers have also developed metal-free approaches, utilizing iodine as a catalyst for the oxidative cyclization of hydrazones and amines, which offers the benefits of being insensitive to air and moisture and using readily accessible reagents. isres.org Furthermore, the development of catalyst-free methods, such as the reaction of hydrazines with formamide under microwave irradiation, provides a simple and mild route to substituted 1,2,4-triazoles with excellent functional-group tolerance. organic-chemistry.org
Optimization also involves a careful selection of solvents and reagents. For the synthesis of certain fused bicyclic smolecule.comrsc.orgchemicalbook.com-triazoles, researchers optimized the final triazole-forming step by switching from thermal conditions to acid-catalyzed conditions or by using different solvents like 1-butanol (B46404) at elevated temperatures, which significantly improved yields from a mere 10-21% to a more efficient 60-90%. acs.orgacs.org The development of one-pot, multi-component reactions represents another leap in efficiency, allowing for the construction of highly functionalized triazoles from simple starting materials in a single procedural step, thus avoiding lengthy separation and purification of intermediates. nih.govscispace.com
Continuous flow synthesis is an emerging optimization strategy that offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. rsc.orgacs.org This methodology has been successfully applied to the gram-scale synthesis of hydrazone-substituted 1,2,4-triazoles and fused bicyclic triazoles, demonstrating its practicality for larger-scale applications. rsc.orgacs.org
| Optimization Strategy | Key Features | Example Outcome | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction rates, improved yields, high purity, minimized by-products. | Yields improved to 64-84% in 5-10 minutes for certain derivatives. | rjptonline.org |
| Advanced Catalysis | Use of copper catalysts, metal-free systems (e.g., iodine), or catalyst-free conditions. | High yields (up to 91%) achieved with copper-catalyzed cascade reactions. | organic-chemistry.orgnih.govisres.org |
| Reaction Condition Tuning | Optimization of solvents, temperature, and reagents; one-pot procedures. | Yields for fused triazoles increased from ~20% to 60-90% by changing solvent and conditions. | acs.orgacs.org |
| Continuous Flow Synthesis | Enhanced control, safety, and scalability. | Successfully demonstrated on a gram scale for efficient synthesis. | rsc.orgacs.org |
Considerations for Industrial Scale Production of 1,2,4-Triazole Derivatives
Transitioning the synthesis of 1,2,4-triazole derivatives from the laboratory to an industrial scale introduces a distinct set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high product quality and yield.
Cost and Availability of Raw Materials: The economic viability of large-scale production is heavily dependent on the cost and accessibility of starting materials. google.com Some synthetic routes, while effective in the lab, may rely on expensive reagents, rendering them unsuitable for industrial application. google.com Therefore, pathways that utilize inexpensive and readily available precursors, such as hydrazine and formamide, are often favored. google.com
Safety and Hazard Management: Safety is a critical concern in industrial chemistry. Certain synthetic methods for triazoles involve hazardous materials, such as the highly toxic sodium azide or the potentially explosive methylazide, making them ill-suited for large-scale use. nih.govnih.gov Processes may also involve high temperatures and pressures, which necessitate specialized and robust equipment to mitigate risks. google.com The development of safer, alternative routes that avoid these hazardous reagents and extreme conditions is a key focus of industrial process development. nih.gov
Process Efficiency and Scalability: A scalable synthesis protocol is one that can be efficiently translated from gram-scale laboratory batches to kilogram or ton-scale industrial production without significant loss of yield or purity. rsc.org Characteristics of a scalable process include:
Minimal Unit Operations: One-pot reactions and telescoped sequences that avoid the isolation of intermediates are highly desirable as they reduce processing time, solvent use, and waste generation. acs.org
Robust and Reproducible Conditions: The reaction should be tolerant of minor fluctuations in conditions and consistently deliver the desired product.
Ease of Purification: The process should ideally avoid the need for chromatographic purification, which is often impractical and expensive on a large scale. acs.org Crystallization is a much-preferred method for final product isolation.
Technology and Equipment: The choice of technology can significantly impact the feasibility of industrial production. While traditional batch reactors are common, continuous flow manufacturing is gaining traction. rsc.orgacs.org Flow chemistry offers advantages in heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for more consistent product quality. rsc.org However, the initial capital investment for specialized flow reactors can be a consideration. Conventional equipment for high-pressure and high-temperature reactions can also be a significant cost factor. google.com
Environmental Considerations (Green Chemistry): There is a growing emphasis on developing environmentally benign manufacturing processes. This includes using less hazardous solvents, minimizing waste, employing recyclable catalysts, and designing energy-efficient reactions. isres.org Atom economy—maximizing the incorporation of starting material atoms into the final product—is a key metric in evaluating the "greenness" of a synthetic route.
| Consideration | Key Challenges & Objectives | Preferred Approaches | References |
|---|---|---|---|
| Cost-Effectiveness | High cost of some starting materials and reagents. | Utilize inexpensive, readily available raw materials. | nih.govgoogle.com |
| Safety | Use of hazardous reagents (e.g., azides); high pressure/temperature conditions. | Develop alternative, safer synthetic routes; employ technologies like flow chemistry to handle hazardous intermediates. | nih.govgoogle.comnih.gov |
| Scalability & Efficiency | Difficulty in translating lab procedures; impractical purification methods. | Develop one-pot reactions, avoid chromatography, design robust and reproducible conditions. | rsc.orgacs.org |
| Environmental Impact | Generation of hazardous waste, high energy consumption. | Employ principles of green chemistry: use of recyclable catalysts, less toxic solvents, and high atom economy reactions. | isres.org |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 1h 1,2,4 Triazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of 1,3-dimethyl-1H-1,2,4-triazole by mapping the chemical environments of its constituent protons and carbons.
The ¹H NMR spectrum of this compound is distinguished by its simplicity and the clear separation of signals corresponding to its three distinct proton environments. The spectrum characteristically displays a signal for the lone proton on the triazole ring (C5-H) and two separate singlets for the two methyl groups.
The non-equivalence of the methyl groups is a key feature. The methyl group attached to the nitrogen atom (N1-CH₃) is situated in a different chemical environment compared to the methyl group bonded to the carbon atom (C3-CH₃). This results in two distinct resonances. Analysis of closely related derivatives, such as 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, shows the N1-methyl protons at a chemical shift (δ) of approximately 4.06 ppm, while the C3-methyl protons appear further upfield. In another derivative, ethyl this compound-5-carboxylate, the N-methyl and C-methyl protons are observed as singlets at δ 4.04 ppm and δ 2.27 ppm, respectively. The downfield shift of the N-methyl protons is attributed to the deshielding effect of the adjacent nitrogen atoms. The single proton at the C5 position of the triazole ring is expected to appear as a singlet at a downfield position due to the aromatic nature of the heterocyclic ring.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| N1-CH₃ | ~4.04 | Singlet | Deshielded by adjacent electronegative nitrogen atoms. |
| C3-CH₃ | ~2.27 | Singlet | Located at a higher field compared to the N-methyl group. |
| C5-H | Downfield | Singlet | Aromatic ring proton, deshielded by ring currents. |
Note: Chemical shifts are approximate and based on data from substituted derivatives. Actual values may vary depending on the solvent and experimental conditions.
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, five distinct signals are anticipated: three for the heterocyclic ring carbons and two for the methyl carbons.
Data from ethyl this compound-5-carboxylate indicates that the triazole ring carbons resonate in the downfield region, typically between δ 144 ppm and 160 ppm. The signals for the methyl carbons appear in the upfield, aliphatic region of the spectrum. The N-methyl carbon is found at approximately δ 38.3 ppm, while the C-methyl carbon is located at around δ 13.7 ppm. This difference underscores the varying electronic environments of the two methyl groups within the molecular structure.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Ring Carbons (C3, C5) | ~144 - 160 | Located in the heteroaromatic region, influenced by nitrogen atoms. |
| N1-CH₃ | ~38.3 | Aliphatic carbon attached to a nitrogen atom. |
| C3-CH₃ | ~13.7 | Aliphatic carbon at a higher field, attached to a ring carbon. |
Note: Chemical shifts are approximate and based on data from a substituted derivative. Actual values may vary.
While 1D NMR spectra provide fundamental structural data, advanced multi-dimensional NMR techniques are crucial for unambiguous assignments and for probing complex molecular architectures. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for this purpose.
For a molecule like this compound, an HMBC experiment would definitively confirm the molecular structure by revealing long-range (2-3 bond) couplings between protons and carbons. For example, correlations would be expected between the N1-methyl protons and the C5 ring carbon, and between the C3-methyl protons and the C3 ring carbon. These correlations provide an irrefutable link between the substituent groups and the heterocyclic core.
NOE experiments can establish the spatial proximity of atoms. Although less critical for a simple, planar molecule like this, it is an essential technique for larger molecules with complex stereochemistry, confirming through-space interactions between protons. The application of these advanced methods is vital for the structural verification of novel or more complex triazole derivatives.
13C NMR for Carbon Skeleton Analysis
Vibrational Spectroscopy for Bonding and Functional Groups
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding and functional groups within the this compound molecule.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of related triazole structures allows for the assignment of these characteristic frequencies. najah.edu
Key expected vibrational modes include:
C-H Stretching: Vibrations from the methyl groups are anticipated in the 2900-3000 cm⁻¹ region. najah.edu
Ring Stretching (C=N, N-N): The triazole ring gives rise to characteristic stretching vibrations, typically observed in the 1400-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are expected to appear around 1300-1400 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch | 2900 - 3000 | Methyl Groups (-CH₃) |
| C=N / N-N Stretch | 1400 - 1600 | 1,2,4-Triazole (B32235) Ring |
| C-N Stretch | 1300 - 1400 | Triazole Ring & N-Methyl |
Note: Wavenumbers are based on general values for functional groups found in triazole derivatives.
Raman spectroscopy serves as a valuable complement to FT-IR, providing insights into the vibrational modes of the molecular skeleton. asianpubs.org It is particularly sensitive to symmetric and non-polar bond vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching and deformation modes of the triazole ring. aip.org
Studies on 1,2,4-triazole and its derivatives show that ring breathing modes and other symmetric vibrations of the heterocyclic ring are often strong in the Raman spectrum. asianpubs.orgaip.org The interpretation of the Raman spectrum, in conjunction with FT-IR data and often aided by computational calculations like Density Functional Theory (DFT), allows for a comprehensive assignment of all fundamental vibrational modes of the molecule. dnu.dp.ua This dual-spectroscopic approach ensures a complete and accurate picture of the molecule's vibrational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. This method provides invaluable information for the identification and structural elucidation of this class of compounds. The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of bonds between N1–N2 and N4–C5, typically resulting in a strong molecular ion peak. ijsr.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS has been effectively used for its determination in various matrices, including soil samples. researchgate.net For instance, a method for the determination of 1-methyl-1H-1,2,4-triazole, a related compound, in soils contaminated with rocket fuel has been developed using GC-MS, demonstrating the technique's sensitivity with a detection limit of 0.005 mg kg⁻¹. researchgate.net
The analytical procedure often involves solvent extraction followed by GC-MS analysis. iastate.edu An Agilent gas chromatograph with a mass spectrometric detector is a commonly used instrument for such analyses. researchgate.netmdpi.com The fragmentation patterns of S-derivatives of 1,2,4-triazole have been studied under hard ionization using GC-MS, providing insights into their structural composition. dergipark.org.tr
Table 1: GC-MS Parameters for Triazole Analysis
| Parameter | Value | Reference |
|---|---|---|
| Instrument | Agilent 7890A GC with 5975C MS Detector | researchgate.net |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) | mdpi.com |
| Carrier Gas | Helium (1 mL/min) | mdpi.com |
| Injector Temp. | 300 °C | mdpi.com |
| Ionization Energy | 70 eV | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is instrumental in providing the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For derivatives of 1,2,4-triazole, HRMS data are crucial for confirming their elemental composition. mdpi.com This technique, often coupled with electrospray ionization (ESI), validates the molecular formula by providing accurate mass determination, for example, of the [M+H]⁺ ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been employed to elucidate the crystal structures of various 1,2,4-triazole derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govjcsp.org.pkacs.orgmdpi.com
For instance, the crystal structure of 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one, a compound containing a 1,2,4-triazole moiety, was determined to be triclinic with the space group P1. nih.gov The analysis revealed that the thiadiazole and triazole rings are not coplanar. nih.gov Similarly, the crystal structure of 1-(3,3-Dimethyl-2-oxobutyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide was found to belong to the orthorhombic system with the space group Pn21a. jcsp.org.pk
Table 2: Example Crystallographic Data for a 1,2,4-Triazole Derivative
| Parameter | 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one | Reference |
|---|---|---|
| Formula | C₁₁H₁₅N₅OS₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P1 | nih.gov |
| a (Å) | 8.9723 (8) | nih.gov |
| b (Å) | 10.1103 (8) | nih.gov |
| c (Å) | 10.1734 (8) | nih.gov |
| α (°) | 60.728 (1) | nih.gov |
| β (°) | 80.340 (1) | nih.gov |
| γ (°) | 65.416 (1) | nih.gov |
| V (ų) | 731.3 (1) | nih.gov |
| Z | 2 | nih.gov |
Electronic and Magnetic Resonance Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net However, the introduction of substituents can significantly alter the absorption spectrum. For instance, 5-substituted-3-mercapto-1,2,4-triazoles typically exhibit two maximum absorption bands around 252-256 nm and 288-298 nm, with the latter being attributed to the C=S chromophore. ijsr.net The UV-Vis spectra of various 1,2,3-triazole derivatives have been recorded in solvents like dichloromethane, showing absorption maxima that are dependent on the specific substituents. rsc.orgnih.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While there is limited specific information available for this compound itself, EPR studies have been conducted on metal complexes containing 1,2,4-triazole ligands. For example, an electrochemical and ESR characterization of dichloro(1,2,4-triazole)copper(II) and dichlorobis(1,2,4-triazole)copper(II) in dimethyl sulphoxide has been reported. researchgate.net The EPR spectra of these copper(II) complexes provide insights into the coordination environment and electronic structure of the metal center. researchgate.net
Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 1h 1,2,4 Triazole Systems
Quantum Chemical Methods for Geometric Optimization and Electronic Structure
The foundation of theoretical investigation lies in accurately determining the molecule's most stable three-dimensional structure (geometric optimization) and understanding its electronic configuration.
Density Functional Theory (DFT) has become a prevalent and reliable method for studying 1,2,4-triazole (B32235) systems due to its balance of accuracy and computational efficiency. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often paired with Pople-style basis sets like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p), to perform geometric optimizations. isres.orgtandfonline.comnih.gov These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For many triazole derivatives, the results from DFT calculations, particularly at the B3LYP level, show excellent agreement with experimental data obtained from X-ray crystallography. tandfonline.com
Table 1: Illustrative Theoretical Geometric Parameters for a Substituted 1,2,4-Triazole Derivative (Calculated at the B3LYP Level)
This table provides an example of the type of data obtained from DFT geometric optimization for a related triazole compound. Specific data for 1,3-dimethyl-1H-1,2,4-triazole is not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.38 Å |
| N2-C3 | 1.31 Å | |
| C3-N4 | 1.37 Å | |
| N4-C5 | 1.35 Å | |
| C5-N1 | 1.33 Å | |
| Bond Angles (º) | C5-N1-N2 | 104.5º |
| N1-N2-C3 | 112.0º | |
| N2-C3-N4 | 105.8º | |
| C3-N4-C5 | 109.2º | |
| N4-C5-N1 | 108.5º |
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to investigate triazole systems. tubitak.gov.tracs.org While it provides valuable qualitative insights and a good starting point for more advanced calculations, it systematically neglects electron correlation, which can affect the accuracy of the results. For several 1,2,4-triazole derivatives, studies have compared results from both HF and DFT methods against experimental data. These comparisons often conclude that DFT methods, such as B3LYP, tend to yield geometric parameters and vibrational frequencies that are in better agreement with experimental values than those calculated using the HF method. acs.org
Density Functional Theory (DFT) Calculations
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. biointerfaceresearch.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For substituted triazoles, the distribution of HOMO and LUMO orbitals is often localized on different parts of the molecule, such as the triazole ring or its substituents, which dictates the sites of chemical interaction. biointerfaceresearch.com
Table 2: Example Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole Derivative
This table illustrates the typical output of an FMO analysis. Data is derived from studies on related triazole compounds.
| Parameter | Energy (eV) |
| E(HOMO) | -6.85 eV |
| E(LUMO) | -0.95 eV |
| Energy Gap (ΔE) | 5.90 eV |
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP surface is colored according to the local electrostatic potential: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.com
In studies of 1,2,4-triazole derivatives, MEP maps typically reveal that the most negative potential is concentrated around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. isres.orgmdpi.com Regions of positive potential are often located around the hydrogen atoms attached to the ring or its substituents.
Theoretical Prediction of Spectroscopic Data
Computational methods are widely used to predict and interpret spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.
Theoretical vibrational frequencies for 1,2,4-triazole systems are commonly calculated using DFT methods, particularly B3LYP. nih.gov These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are invaluable for assigning the observed experimental bands to specific vibrational modes of the molecule, such as C-H stretching, N-N stretching, or ring bending. nih.govresearchgate.net
It is a standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical method's approximations and the neglect of anharmonicity. acs.org The scaled theoretical spectra often show excellent agreement with experimental FT-IR and FT-Raman spectra, confirming the accuracy of the optimized molecular structure. isres.orgnih.gov
Table 3: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative
This table demonstrates the correlation between computed and observed spectral data for a related compound.
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C-H stretch (aromatic) | 3141 | 3140 |
| C=N stretch | 1523 | 1525 |
| N-N stretch | 1174 | 1178 |
| Ring deformation | 883 | 880 |
Calculated NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of heterocyclic compounds, including this compound and its derivatives. The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT). scribd.comresearchgate.net Functionals such as B3LYP and basis sets like 6-311G or higher are frequently used to optimize the molecular geometry before calculating the NMR shielding tensors. researchgate.netresearchgate.net
The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net These theoretical predictions are invaluable for several reasons:
Structural Verification: By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the proposed molecular structure. A high correlation coefficient between the theoretical and experimental shifts indicates a high degree of accuracy in the structural assignment. researchgate.net
Isomer and Tautomer Differentiation: For molecules with potential tautomeric forms, DFT calculations can determine the minimum energy structure. researchgate.net The calculated NMR shifts for each possible tautomer can then be compared against the experimental spectrum to identify the predominant form present in solution. researchgate.net
Signal Assignment: In complex spectra, theoretical calculations can help to unambiguously assign specific resonance signals to the correct nuclei (protons or carbons) within the molecule.
Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one Derivative This table is representative of the methodology and adapted from data on analogous compounds. researchgate.net
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G) |
|---|---|---|
| CH₃ | 13.02 | 13.55 |
| Triazole C-3 | 145.90 | 146.12 |
| Triazole C-5 (C=O) | 153.10 | 153.67 |
Thermodynamic Property Computations
The thermodynamic properties of this compound can be rigorously investigated using quantum chemical calculations. Methods based on Density Functional Theory (DFT), such as B3LYP with basis sets like cc-PVDZ or 6-31G(d,p), are standard for computing key thermodynamic parameters. researchgate.net These computations provide insights into the stability, energy, and behavior of the molecule at different temperatures.
Key thermodynamic properties that are calculated include:
Standard Enthalpy of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states.
Standard Entropy (S°): This parameter measures the degree of randomness or disorder of the molecule.
Heat Capacity (C_p): This property describes the amount of heat required to raise the temperature of the substance by a specific amount.
These theoretical calculations are often complemented by experimental techniques like adiabatic calorimetry. Computational results can validate experimental findings and provide data where experiments are difficult to perform. For example, studies on the related compound 1-methyl-4-nitro-1,2,3-triazole (B2554992) have successfully used adiabatic calorimetry to measure heat capacities from near absolute zero to 370 K, with computational methods providing a theoretical framework for this data. The temperature dependence of these properties can be evaluated to create a comprehensive thermodynamic profile of the compound.
Table 2: Example of Calculated Standard Thermodynamic Functions for a Related Triazole Isomer (2-methyl-4-nitro-1,2,3-triazole) at 298.15 K This table is illustrative of the data obtained from thermodynamic computations and is based on a related compound.
| Property | Value | Units |
|---|---|---|
| C_p°(298.15 K) | 134.9 | J·K⁻¹·mol⁻¹ |
| S°(298.15 K) | 185.3 | J·K⁻¹·mol⁻¹ |
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a fundamental tool for elucidating the reaction mechanisms involving this compound. This compound has been identified as a significant and stable transformation product resulting from the degradation of unsymmetrical dimethylhydrazine (UDMH), a widely used rocket propellant, in environmental and combustion scenarios. The formation pathways of such products are often complex and involve numerous competing reactions.
Density Functional Theory (DFT) calculations are employed to map the potential energy surfaces of these reactions. researchgate.net This process involves:
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.
Transition State (TS) Search: Sophisticated algorithms are used to locate the transition state, which represents the highest energy point along the minimum energy reaction pathway. Vibrational frequency analysis is then performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Calculation: By calculating the energies of all species along the reaction path, an energy profile can be constructed. This profile reveals the activation energy (energy barrier) for each step.
By comparing the energy barriers of different potential pathways, researchers can identify the most kinetically favorable mechanism. For example, DFT has been used to study the formation of various UDMH byproducts, allowing for the determination of key reactions based on their rate constants and energy barriers. While specific transition state models for the formation of this compound from UDMH were not detailed in the available literature, the methodology is standard for investigating such complex reaction networks. Computational modeling can thus predict the most likely routes of its formation during the oxidation or combustion of hydrazine-based fuels.
Investigation of Solvent Effects through Continuum Models
The chemical behavior and properties of this compound in solution are significantly influenced by the solvent. Computational chemistry accounts for these effects using solvation models, with continuum models being a highly efficient and widely used approach. The Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), are prominent examples.
In these models, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This approach allows for the investigation of how different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, affect various molecular properties.
Computational studies on 1,2,4-triazole systems have successfully used these models to:
Analyze changes in geometric parameters (bond lengths and angles) upon solvation.
Investigate the distribution of atomic charges and the molecular electrostatic potential (MEP) surface in the presence of a solvent.
Study intermolecular interactions, such as the self-association of triazole molecules to form dimers and trimers, and how this is influenced by the solvent medium.
Simulate the effect of the solvent on vibrational (IR) spectra.
These models provide crucial insights into the molecule's behavior in realistic chemical environments, which is essential for understanding its reactivity and interactions in solution.
Topological Analysis of Electron Density (Atoms In Molecules - AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a profound analysis of the chemical bonding and electronic structure within a molecule based on the topology of the electron density (ρ(r)). This method has been applied to 1,2,4-triazole derivatives to characterize their unique electronic features. scribd.com
The AIM analysis partitions the electron density of a molecule into atomic basins. The key aspects of the analysis involve locating critical points in the electron density, particularly bond critical points (BCPs), which exist between two chemically bonded atoms. At each BCP, several properties are calculated, including:
The electron density itself (ρ_bcp): The magnitude of ρ_bcp correlates with the bond order or strength.
The Laplacian of the electron density (∇²ρ_bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_bcp < 0) is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ_bcp > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces.
In studies of 1,2,4-triazole derivatives, AIM has been used to:
Quantify the nature of covalent bonds within the triazole ring.
Characterize non-covalent interactions, such as intermolecular hydrogen bonds in triazole dimers and trimers.
Identify and describe subtle stereoelectronic interactions. For example, in a close derivative, AIM and Natural Bond Orbital (NBO) analysis revealed interactions between the lone pair of electrons on nitrogen atoms and the π-antibonding orbitals of neighboring C=N bonds, which helps explain the observed bond lengths and chelation ability of the molecule.
Prediction of Non-Linear Optical (NLO) Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in the prediction and design of molecules with significant Non-Linear Optical (NLO) properties. Derivatives of 1,2,4-triazole have been investigated as potential candidates for NLO materials, which are crucial for applications in optoelectronics and photonics.
The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field. Key parameters are calculated to quantify this response:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation.
Second Hyperpolarizability (γ): Relates to the third-order NLO response.
A crucial factor influencing NLO properties is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap. Molecules with a small energy gap are generally easier to polarize, which can lead to a larger hyperpolarizability and a more significant NLO response. DFT calculations are used to compute these frontier molecular orbitals and predict the NLO coefficients. For many 1,2,4-triazole derivatives, theoretical studies have shown promising hyperpolarizability values, suggesting their potential for use in NLO applications.
Table 3: Example of Calculated NLO Properties for a Substituted 1,2,4-Triazole Derivative This table is illustrative of the data obtained from NLO computations and is based on a related compound.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 5.85 | Debye |
| Mean Polarizability (α) | 4.195 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |
Advanced Research Applications and Chemical Science Contributions of 1,3 Dimethyl 1h 1,2,4 Triazole
Utility as Building Blocks and Intermediates in Complex Organic Synthesis
The 1,3-dimethyl-1H-1,2,4-triazole scaffold serves as a valuable precursor in the synthesis of more complex and functionally diverse organic molecules. Its inherent chemical properties allow for various transformations, making it a versatile building block for chemists.
A notable example of its utility is in the synthesis of functionalized 1,2,4-triazole (B32235) derivatives. Research has demonstrated the preparation of ethyl this compound-5-carboxylate. nih.gov This was achieved through a multi-step process commencing with the reaction of appropriate hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by a thermally induced intramolecular condensation. researchgate.net The resulting carboxylate derivative is a key intermediate that can be further modified. For instance, it can be converted into the corresponding this compound-5-carboxamide and 1,5-dimethyl-1H-1,2,4-triazole-3-carbohydrazide. nih.gov These transformations highlight the potential of this compound derivatives as foundational structures for creating a library of compounds with varied functional groups, which are of interest in medicinal chemistry and other areas of chemical biology. nih.gov
The reactivity of the triazole ring and its substituents allows for the introduction of various pharmacophores and other molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. The stability of the 1,2,4-triazole core is also an advantageous feature, providing a robust scaffold for the construction of elaborate molecular architectures.
Table 1: Synthesis of Functionalized this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 1b | 1. Ethyl 2-ethoxy-2-iminoacetate hydrochloride, base; 2. Heat | Ethyl this compound-5-carboxylate | 40 | nih.gov |
| Ethyl this compound-5-carboxylate | Ammonia | This compound-5-carboxamide | 90 | isres.org |
| Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate | Hydrazine (B178648) hydrate | 1,5-Dimethyl-1H-1,2,4-triazole-3-carbohydrazide | 85 | nih.gov |
Contributions to Materials Science and Functional Material Development
While the broader class of 1,2,4-triazoles has been investigated for applications in materials science, specific research on this compound in this area is still emerging. The inherent properties of the triazole ring, such as thermal stability and coordination ability, suggest its potential for incorporation into various materials. acs.orgnih.gov
Development of Functional Materials and Sensors
The development of functional materials, including sensors, often relies on the unique electronic and structural characteristics of heterocyclic compounds. Triazoles, in general, are known to contribute to the creation of functional materials for sensors. nih.gov The nitrogen atoms in the this compound ring can act as coordination sites for metal ions, a property that is fundamental for the design of certain types of chemical sensors. However, specific studies detailing the application of this compound in sensor technology are limited in the reviewed literature.
Integration into Polymeric and Nanomaterial Systems
The incorporation of heterocyclic moieties into polymers and nanomaterials can enhance their properties, such as thermal stability and mechanical strength. The 1,2,4-triazole unit has been recognized for its potential in improving the characteristics of polymers. researchgate.net For instance, the radical polymerization of vinyl-substituted triazoles has been studied to create novel polymers with enhanced hydrophilicity and potential for further modification. researchgate.net While these studies provide a basis for the potential of triazole-containing polymers, specific research detailing the integration of this compound into polymeric or nanomaterial systems is not extensively covered in the available literature.
Catalytic Applications in Organic Transformations
The field of catalysis has seen a significant impact from heterocyclic compounds, which can act as either catalysts themselves or as ligands for metal catalysts. The catalytic potential of this compound and its derivatives is an area of growing interest.
Organocatalysis and Metal-Free Catalysis
N-Heterocyclic carbenes (NHCs) derived from azolium salts have emerged as powerful organocatalysts for a variety of organic transformations. arabjchem.org Triazolium salts, in particular, are precursors to triazolylidene carbenes, which have demonstrated high catalytic activity. acs.orgmdpi.com The deprotonation of a 1,2,4-triazolium salt generates the corresponding NHC. mdpi.comworktribe.com While the general principles of triazolium-based organocatalysis are well-established, specific studies focusing on the catalytic activity of NHCs derived from 1,3-dimethyl-1H-1,2,4-triazolium salts are not extensively detailed in the reviewed scientific literature. The acidity of the C3-proton in triazolium salts, a key factor in NHC generation, is influenced by the substituents on the ring. mdpi.com
Ligand Design for Metal-Catalyzed Reactions
The nitrogen atoms of the 1,2,4-triazole ring make it an effective ligand for coordinating with transition metals, forming stable complexes that can be used in catalysis. uq.edu.au The design of ligands is crucial for controlling the activity and selectivity of metal-catalyzed reactions. While there is extensive research on triazole-based ligands in catalysis, including applications in cross-coupling reactions, specific examples detailing the use of this compound as a ligand and the catalytic performance of its metal complexes are not prominently featured in the surveyed literature. The electronic and steric properties of the 1,3-dimethyl substitution would be expected to influence the stability and catalytic behavior of the resulting metal complexes.
Role in Supramolecular and Biomimetic Catalysis
The 1,2,4-triazole ring is a fundamental building block in the design of ligands for supramolecular and biomimetic catalysis. The unique electronic structure and the presence of multiple nitrogen atoms allow triazole derivatives to participate in various non-covalent interactions, including coordination bonds, hydrogen bonds, ion-dipole interactions, and π-π stacking. researchgate.net These interactions are the basis for constructing complex supramolecular assemblies and catalysts that can mimic biological enzymes.
The chelation ability of 1,2,4-triazole derivatives, which is crucial for forming catalytic complexes with metal ions, can be predicted and explained by stereoelectronic interactions between the lone pair of electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.net While complex functionalized triazoles are often employed to create highly specific catalysts, the this compound structure serves as a foundational model. Research into related 1,2,4-triazole systems demonstrates their catalytic utility. For instance, 3-amino-1H-1,2,4-triazoles have been successfully incorporated into silica-based nanocatalysts for multi-component organic reactions. chemisgroup.us Furthermore, derivatives of the isomeric 1,2,3-triazole, such as 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene, have been used as versatile ligands in the synthesis of photoactive iridium(III) complexes, highlighting the role of dimethylated triazole scaffolds in advanced catalysis. nih.govbohrium.com
These examples underscore the principle that the triazole core, as represented by this compound, is a key component for the development of sophisticated catalytic systems.
Development of Novel Agrochemical Research Tools and Components
The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical research, forming the active core of numerous fungicides, herbicides, and plant growth regulators. rjptonline.org Triazole fungicides, in particular, represent a major class of agricultural products that function as sterol demethylation inhibitors, which are critical for controlling a wide spectrum of fungal pathogens in crops. mdpi.com The continuous development of new triazole derivatives is a key strategy to combat the emergence of fungal resistance. mdpi.com
The versatility of the 1,2,4-triazole ring allows for the creation of a diverse range of bioactive molecules. Recent research has focused on designing novel 1,2,4-triazole derivatives with enhanced efficacy, including compounds with potent activity against plant viruses like the tobacco mosaic virus (TMV). acs.org
While many commercial agrochemicals are complex molecules, simpler derivatives like this compound are significant as environmental transformation products. Notably, this compound has been identified as a metabolite in soils contaminated with industrial chemicals, such as rocket fuel. researchgate.net Its presence and persistence in soil make it an important analyte for environmental monitoring and assessing the health of agricultural land. The study of its behavior and detection is crucial for understanding the environmental fate of nitrogen-containing pollutants.
| Compound Name | Agrochemical Class | Primary Use |
|---|---|---|
| Tebuconazole | Fungicide | Control of rusts, powdery mildew, and scald on cereals and other crops. solarchem.cn |
| Difenoconazole | Fungicide | Broad-spectrum foliar fungicide with preventative and curative action. solarchem.cn |
| Propiconazole | Fungicide | Systemic foliar fungicide with a broad range of activity. nih.gov |
| Flutriafol | Fungicide | Control of a wide range of leaf and ear diseases in cereals. solarchem.cn |
Exploration in Supramolecular Recognition and Host-Guest Chemistry
Supramolecular chemistry relies on the principles of molecular recognition, where molecules selectively bind through non-covalent forces. The 1,2,4-triazole ring is an effective component in the design of artificial receptors and host-guest systems. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor, combined with its coordination potential, allows it to be integrated into larger molecular architectures designed for specific recognition tasks. researchgate.net
The specific isomerism of the triazole ring is critical in directing supramolecular assembly. For example, the substitution of a 1,2,4-triazole moiety with a 1,2,3-triazole isomer has been shown to enable the formation of hydrogels, demonstrating how subtle structural changes influence macroscopic properties. acs.org The intermolecular forces, such as H–H, H–N, and H–O contacts, involving the triazole ring play a definitive role in the formation of stable supramolecular structures in the solid state. researchgate.net
In this context, this compound represents a fundamental building block. Its defined geometry and electronic properties make it a valuable model for studying the non-covalent interactions that govern host-guest chemistry and the self-assembly of more complex, functional supramolecular systems.
Application in Advanced Analytical and Separation Methodologies (e.g., Solid-Phase Microextraction in Soil Analysis)
The detection and quantification of polar, water-soluble contaminants like alkylated triazoles in complex environmental matrices such as soil present a significant analytical challenge. This compound, being a known transformation product of industrial chemicals, requires sensitive and robust analytical methods for its monitoring. researchgate.net
Advanced techniques combining solid-phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS) have been developed for this purpose. SPME is a solvent-free sample preparation technique that combines extraction, cleanup, and concentration in a single step, making it efficient and environmentally friendly. iastate.edu Headspace SPME is particularly advantageous as it minimizes matrix effects by allowing only volatile compounds to reach the fiber coating. iastate.edu
Research on the closely related 1-methyl-1H-1,2,4-triazole has established optimized SPME-GC-MS methods that overcome the strong matrix effects observed in different soil types. iastate.edu These methods often employ an isotope dilution technique, using a deuterated internal standard like 1-(trideuteromethyl)-1H-1,2,4-triazole, to ensure accurate quantification. researchgate.netiastate.edu Optimization of parameters such as equilibration temperature and time is crucial for achieving complete recovery of the analyte from the soil matrix. iastate.edu
Using such methods, quantitative analysis of soil from contaminated sites has confirmed the presence of this compound at significant concentrations, as detailed in the table below. researchgate.net
| Sample Location | Maximum Concentration (mg kg⁻¹) | Analytical Method |
|---|---|---|
| Fall Place 1 | 24.0 | GC-MS researchgate.net |
| Fall Place 2 | 17.8 | GC-MS researchgate.net |
| Fall Place 3 | 4.9 | GC-MS researchgate.net |
These advanced analytical methodologies are essential tools for environmental forensics, risk assessment, and monitoring the efficacy of soil remediation efforts.
Future Research Directions and Emerging Opportunities
Advancements in Sustainable Synthesis Protocols
While traditional methods for synthesizing 1,2,4-triazoles are well-established, future research will increasingly focus on developing greener, more efficient, and safer synthetic routes. The emphasis is on minimizing waste, avoiding hazardous reagents, and reducing energy consumption, in line with the principles of green chemistry. mdpi.com
Key research directions include:
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. A novel, metal-free process for synthesizing a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been successfully developed using flow conditions, achieving higher yields and avoiding chromatographic purification. chemrxiv.orgrsc.org Future work could adapt this methodology for the direct synthesis of 1,3-dimethyl-1H-1,2,4-triazole, potentially by flowing simple precursors through a heated reactor with an immobilized catalyst.
Metal-Free Catalysis: The development of metal-free synthetic approaches is a major goal to avoid contamination of the final product with residual metals, which is particularly crucial in pharmaceutical and materials science applications. isres.org Research into organocatalysis or metal-free oxidative cyclization reactions could yield highly efficient and environmentally benign pathways to the target molecule. isres.org
| Sustainable Approach | Principle | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Continuous-Flow Synthesis | Reactions are performed in a continuous stream, offering superior control over reaction parameters and enhanced safety. | Adaptation of established flow protocols for related triazoles to enable rapid, scalable, and chromatography-free production. | chemrxiv.orgrsc.org |
| Metal-Free Cyclization | Utilizes organic catalysts or reagents to mediate ring formation, avoiding heavy metal contamination. | Development of oxidant- and metal-free condensation reactions between appropriate hydrazine (B178648) and amide precursors. | isres.org |
| Ultrasound/Microwave-Assisted Synthesis | Uses alternative energy sources to accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. | Exploration of microwave or ultrasound irradiation to drive the cyclization step, potentially reducing energy consumption and by-product formation. | mdpi.comnih.gov |
Refined Computational Predictions and Data-Driven Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity before a compound is ever synthesized in a lab. isres.org For this compound, refining computational models can accelerate the discovery of new applications.
Future opportunities in this area include:
High-Accuracy Property Prediction: Employing high-level density functional theory (DFT) methods and basis sets to achieve more accurate predictions of the geometric, electronic, and spectroscopic properties of this compound. researchgate.nettandfonline.com These calculations can provide deep insights into bond lengths, angles, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP) surfaces, which are crucial for understanding its reactivity and intermolecular interactions. isres.orgresearchgate.net
Reactivity Modeling: Using computational models to simulate reaction pathways and transition states for various transformations involving the triazole ring. This can help in predicting the regioselectivity of reactions, identifying potential by-products, and designing catalysts that favor a desired outcome.
Data-Driven and In Silico Design: Leveraging machine learning and QSAR (Quantitative Structure-Activity Relationship) models to screen virtual libraries of derivatives of this compound for desired properties. d-nb.info This data-driven approach can guide synthetic efforts by identifying candidate molecules with high potential for specific applications, such as in pharmaceuticals or materials science, thereby reducing the cost and time of experimental screening. d-nb.info
| Computational Method | Objective | Relevance to this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate molecular geometry, vibrational frequencies, and electronic properties (HOMO/LUMO, MEP). | Provides fundamental insights into the molecule's stability, spectral signatures, and reactive sites. | isres.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra (UV-Vis) and excited state properties. | Essential for designing applications in photochemistry and optoelectronics. | isres.org |
| Molecular Docking | Simulate the interaction of the molecule with biological targets like enzymes or receptors. | Aids in the rational design of new therapeutic agents based on the triazole scaffold. | d-nb.infomdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions within the molecule. | Helps to understand the forces governing molecular structure and crystal packing. | mdpi.com |
Discovery of Novel Reactivity and Transformation Pathways
The 1,2,4-triazole (B32235) ring is a versatile heterocyclic system known for its participation in a wide array of chemical transformations. smolecule.comsmolecule.com Future research focused on this compound can unlock new synthetic possibilities by exploring its reactivity under previously uninvestigated conditions.
Emerging research directions involve:
C-H Functionalization: Direct functionalization of the C-H bond at the 5-position of the triazole ring represents a highly atom-economical approach to creating more complex derivatives. Future studies could focus on developing novel catalytic systems (e.g., using copper or palladium) to selectively introduce new functional groups at this position.
Cycloaddition Reactions: The triazole ring can act as a building block in various cycloaddition reactions. arkat-usa.org Investigating its behavior as a dipole or dienophile in [3+2] or [4+2] cycloadditions could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the this compound ring under high-energy conditions (e.g., photochemical or thermal stress) could reveal novel ring-opening or rearrangement pathways. Such transformations could provide access to unusual acyclic or isomeric heterocyclic structures that are difficult to synthesize via conventional methods.
Strategic Integration in Multifunctional Material Design
The unique electronic properties of the 1,2,4-triazole ring make it an attractive component for the design of advanced functional materials. researchgate.net Due to its electron-deficient nature, the triazole moiety is an excellent electron-transporting and hole-blocking unit, making it highly valuable in organic electronics. researchgate.net
Strategic opportunities for this compound include:
Organic Electronics: Incorporating the this compound unit as a building block in conjugated polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The methyl groups at the 1- and 3-positions can enhance solubility and influence the morphology of thin films, which are critical for device performance.
Coordination Polymers and MOFs: While many studies use functionalized triazoles, the nitrogen-rich core of this compound itself can act as a ligand to coordinate with metal ions. mdpi.com This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties.
High-Energy Materials: The high nitrogen content and thermal stability characteristic of the triazole ring are desirable properties for the development of high-energy density materials. Research could explore the nitration or azidation of the triazole core to create new energetic compounds.
| Material Application | Role of this compound | Key Properties Conferred | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | As a host material or part of an electron-transport layer (ETL). | High triplet energy, good electron mobility, and hole-blocking capability. | researchgate.netresearchgate.net |
| Conjugated Polymers | As an electron-deficient building block in the polymer backbone. | Tunable electronic properties, enhanced thermal stability, and improved charge transport. | smolecule.comresearchgate.net |
| Non-Linear Optical (NLO) Materials | As a core structure in chromophores designed for NLO applications. | High polarizability and potential for second harmonic generation (SHG) upon suitable functionalization. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | As a nitrogen-based organic linker coordinating to metal centers. | Formation of porous structures with potential for gas storage, catalysis, or sensing. | mdpi.com |
Q & A
Q. What synthetic methodologies are commonly used to prepare 1,2,4-triazole derivatives, including 1,3-dimethyl variants?
- Methodological Answer : Synthesis of 1,2,4-triazole derivatives often involves cyclization, functional group modifications, or microwave-assisted reactions. For example:
- Hydrazide Cyclization : Refluxing hydrazide precursors in DMSO for 18 hours yields triazole derivatives (65% efficiency, crystallized in water-ethanol) .
- Hydroxymethylation : Reacting 1H-1,2,4-triazole with paraformaldehyde under catalytic conditions introduces hydroxymethyl groups, which can be further functionalized .
- Microwave-Assisted Synthesis : One-pot reactions using NaOH as a base under microwave irradiation improve reaction efficiency and yield .
- Functionalization via Nitration/Fluorination : Starting from cyano-triazole precursors, nitration and fluorination steps generate energetic derivatives like 3-fluorodinitromethyl-1,2,4-triazole .
Q. How are 1,2,4-triazole derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR for functional groups (e.g., N-H stretches), ¹H/¹³C NMR for regiochemistry, and mass spectrometry for molecular weight confirmation .
- Elemental Analysis : Validates purity and stoichiometry .
- X-ray Crystallography : Resolves regioselectivity in aryl-substituted triazoles (e.g., C–H arylation products) .
Q. What biological activities are associated with 1,2,4-triazole derivatives?
- Methodological Answer :
- Antimicrobial Activity : Derivatives like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole show efficacy via Schiff base formation .
- Enzyme Inhibition : 3-Amino-1,2,4-triazole acts as a catalase inhibitor, enabling oxidative stress studies in biological systems .
- Anti-inflammatory Applications : 5-Aryl-1H-1,2,4-triazoles inhibit cyclooxygenase-2 (COX-2), validated via in vitro assays and docking studies .
Advanced Research Questions
Q. How can computational methods optimize the design of 1,2,4-triazole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts thermochemical properties (e.g., atomization energies) using hybrid functionals like B3LYP .
- Detonation Modeling : Kamlet-Jacobs equations paired with Gaussian software calculate detonation velocity/pressure for energetic derivatives .
- Solvatochromic Analysis : DFT with polarizable continuum models (PCM) evaluates solvent effects on electronic transitions .
Q. How to address contradictions in synthetic yields or biological activity data?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., reports 65% yield via 18-hour reflux vs. faster microwave methods in ). Optimize catalysts (e.g., K₂CO₃ for C–H arylation) or solvents (DMSO vs. ethanol-water systems) .
- Biological Variability : Conduct structure-activity relationship (SAR) studies. For example, dichlorophenoxy substituents in enhance antifungal activity, while methoxy groups in alter pharmacokinetics.
Q. What strategies improve regioselectivity in triazole functionalization?
- Methodological Answer :
- C–H Arylation : Use carboxylic acid/K₂CO₃ systems to direct arylation at specific positions (e.g., 1-phenyl-1H-1,2,4-triazole vs. 4-methyl-3-phenyl-4H-triazole) .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxymethylation in ) to control substitution patterns.
Q. How to assess thermodynamic stability of 1,2,4-triazole derivatives?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
